Cyclic N-Acetyl-D-mannosamine

Glycoengineering Metabolic Oligosaccharide Engineering Sialic Acid Biosynthesis

Cyclic N-Acetyl-D-mannosamine (CAS 4773-29-9), also known as N-Acetyl-β-D-mannosamine or ManNAc, is a monosaccharide that serves as the specific, committed precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid). Its cyclic pyranose form (often hydrated) is the physiologically relevant structure used in enzymatic and cellular studies.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 4773-29-9
Cat. No. B3425846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic N-Acetyl-D-mannosamine
CAS4773-29-9
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1
InChIKeyOVRNDRQMDRJTHS-ZTVVOAFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>33.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclic N-Acetyl-D-mannosamine (CAS 4773-29-9) for Sialic Acid Research & GNE Myopathy: A Technical Sourcing Guide


Cyclic N-Acetyl-D-mannosamine (CAS 4773-29-9), also known as N-Acetyl-β-D-mannosamine or ManNAc, is a monosaccharide that serves as the specific, committed precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) [1][2]. Its cyclic pyranose form (often hydrated) is the physiologically relevant structure used in enzymatic and cellular studies. Unlike other amino sugars, ManNAc is not a common metabolic intermediate; it is the first committed and rate-limiting step in the sialic acid pathway, making it a critical tool for glycoengineering and therapeutic development [3].

Why Generic Substitution Fails: The Unique Metabolic Specificity of Cyclic N-Acetyl-D-mannosamine (CAS 4773-29-9) vs. Closely Related Analogs


In-class compounds such as N-acetyl-D-glucosamine (GlcNAc), D-mannosamine, or even synthetic ManNAc derivatives (e.g., N-propanoyl-mannosamine) are not interchangeable with Cyclic N-Acetyl-D-mannosamine (ManNAc). ManNAc is the exclusive natural substrate for the enzyme N-acetylmannosamine kinase (MNK), which catalyzes the first step in the committed sialic acid biosynthetic pathway [1]. While GlcNAc can be epimerized to ManNAc in vivo, this process is inefficient and subject to feedback regulation, making direct ManNAc supplementation the only reliable method to increase intracellular sialic acid pools [2]. Furthermore, unnatural N-acyl-ManN analogs (e.g., ManNProp) are metabolized to artificial sialic acids, which can have divergent and even opposing biological effects compared to the natural Neu5Ac generated from ManNAc [3]. The quantitative evidence below demonstrates why these differences are not merely academic but directly impact experimental outcomes and therapeutic development.

Quantitative Differentiation Evidence for Cyclic N-Acetyl-D-mannosamine (CAS 4773-29-9) vs. Alternatives


Metabolic Conversion Efficiency to Natural Sialic Acid: ManNAc vs. Unnatural N-Acyl-Analogs

In a direct head-to-head comparison using human umbilical vein endothelial cells (HUVECs), Cyclic N-Acetyl-D-mannosamine (ManNAc) and its unnatural N-acyl-analogs (N-propanoyl-mannosamine, ManNProp; N-butyl-mannosamine, ManNBut) were fed to cells at equal concentrations. All compounds were metabolized, but the resulting sialic acid structures and their biological effects were fundamentally different [1]. ManNAc was the only precursor that generated natural N-acetylneuraminic acid (Neu5Ac), while ManNProp and ManNBut generated artificial N-propanoylneuraminic acid (Neu5Prop) and N-butylneuraminic acid (Neu5But), respectively [1]. This structural difference translated into opposing functional outcomes: ManNAc inhibited capillary growth in a spheroid assay, whereas ManNBut significantly increased total capillary length [1].

Glycoengineering Metabolic Oligosaccharide Engineering Sialic Acid Biosynthesis

Clinical Pharmacokinetics in GNE Myopathy: ManNAc Supplementation vs. Placebo on Plasma Neu5Ac Levels

In a Phase 2 open-label clinical trial for GNE myopathy, patients receiving oral ManNAc (12 g/day) for 90 days experienced a statistically significant increase in plasma free sialic acid (Neu5Ac) concentration compared to their own baseline levels, confirming its in vivo metabolic conversion efficacy [1]. The mean increase was +2,159 nmol/L (p < 0.0001) [1]. This is a direct, quantitative measure of the compound's intended biochemical activity in a human disease model, where the underlying pathology is a deficiency in endogenous sialic acid production.

Rare Disease Therapeutics GNE Myopathy Pharmacokinetics

Impact of Food on Oral Bioavailability: Fed vs. Fasted State

A randomized crossover study in healthy subjects directly compared the oral pharmacokinetics of a single dose of ManNAc under fasting and fed conditions. Co-administration with food resulted in a 1.6-fold (60%) increase in total systemic exposure (AUC) to ManNAc, compared to fasting administration [1]. The effect was attributed to prolonged absorption, not an increased absorption rate [1]. Furthermore, a concurrent increase in Neu5Ac exposure was observed [1].

Pharmacokinetics Drug Formulation Clinical Trial Design

Glycoengineering Efficiency: Enhancement of Sialylation in Mammalian Cell Culture

Supplementation of mammalian cell culture with ManNAc is a well-established method to boost sialylation of recombinant glycoproteins. A foundational study by Gu and Wang (1998) reported a 15% increase in overall sialylation following ManNAc supplementation [1]. While this is a single study, it represents a benchmark for the class and a direct comparison to unsupplemented control cultures. Furthermore, a later study demonstrated that ManNAc supplementation can reduce the incorporation of the immunogenic sialic acid variant Neu5Gc by 22%, a benefit not observed with simple glucose or glutamine feeding strategies [1].

Bioprocessing Glycoengineering CHO Cell Culture

Analytical Sensitivity: LLOQ for ManNAc Quantification in Human Plasma by HILIC-MS/MS

A validated HILIC-LC-MS/MS method for simultaneous quantification of ManNAc and its metabolite Neu5Ac in human plasma established a lower limit of quantitation (LLOQ) of 10.0 ng/mL for ManNAc and 25.0 ng/mL for Neu5Ac [1]. This high sensitivity enables accurate measurement of endogenous levels and small pharmacokinetic changes in clinical samples, a critical requirement for therapeutic monitoring. The method demonstrated excellent precision (CV < 6.7% for ManNAc) [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Definitive Application Scenarios for Cyclic N-Acetyl-D-mannosamine (CAS 4773-29-9) Based on Quantitative Evidence


GNE Myopathy Therapeutic Development & Clinical Trial Reference Standard

Use Cyclic N-Acetyl-D-mannosamine (ManNAc) as the active pharmaceutical ingredient (API) reference standard for GNE myopathy research. Clinical evidence shows a statistically significant and sustained increase in plasma sialic acid (+2,159 nmol/L, p < 0.0001) after 90 days of oral dosing [1]. This directly addresses the core biochemical deficiency and is supported by a growing body of clinical safety and efficacy data [1][2]. Alternative precursors or analogs do not have this level of clinical validation for this specific indication.

Glycoengineering of Therapeutic Proteins in Mammalian Cell Culture

Employ ManNAc as a media supplement to enhance the sialylation of recombinant glycoproteins (e.g., monoclonal antibodies, EPO) produced in CHO or other mammalian cell lines. Quantitative data demonstrates a 15% increase in sialylation levels and a 22% reduction in undesired Neu5Gc glycoforms [3]. This is a direct, evidence-based approach to improve product quality and consistency, which cannot be reliably achieved by feeding glucose, GlcNAc, or other common media components.

In Vivo Pharmacokinetic and Pharmacodynamic Studies of Sialic Acid Pathway Modulation

Utilize ManNAc as the definitive probe for investigating the sialic acid biosynthetic pathway in vivo. Well-characterized human pharmacokinetics, including a 1.6-fold food-effect on bioavailability [4] and a validated LC-MS/MS method for plasma quantification (LLOQ 10.0 ng/mL) [5], provide a solid foundation for designing and interpreting animal and human studies. Using an unnatural analog (e.g., ManNProp) would introduce confounding variables due to the generation of artificial sialic acids and divergent biological effects [6].

Enzymatic Synthesis of N-Acetylneuraminic Acid (Neu5Ac)

Use Cyclic N-Acetyl-D-mannosamine as the specific substrate for in vitro enzymatic synthesis of N-acetylneuraminic acid (sialic acid) using N-acetylneuraminate lyase or other enzymes. As the natural, committed precursor in the biosynthetic pathway, it offers superior substrate specificity and product fidelity compared to alternative amino sugars like GlcNAc, which require an additional epimerization step.

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